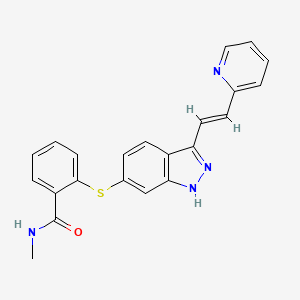

![molecular formula C10H8BrN3S B1271983 4-[(5-Bromopyrimidin-2-yl)thio]aniline CAS No. 849235-61-6](/img/structure/B1271983.png)

4-[(5-Bromopyrimidin-2-yl)thio]aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDXNLRTAYPJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005199 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-61-6 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-[(5-Bromopyrimidin-2-yl)thio]aniline: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(5-Bromopyrimidin-2-yl)thio]aniline is a heterocyclic compound featuring a bromo-substituted pyrimidine ring linked to an aniline moiety through a thioether bridge. This unique structural arrangement makes it a valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The confluence of the electron-deficient pyrimidine ring, the versatile bromine atom, the nucleophilic aniline, and the linking sulfur atom imparts a rich and varied chemical reactivity to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis, its reactivity profile, and its applications in drug discovery, with a focus on its potential as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be summarized from available chemical databases.

| Property | Value | Source |

| CAS Number | 849035-61-6 | [1] |

| Molecular Formula | C₁₀H₈BrN₃S | [1] |

| Molecular Weight | 282.16 g/mol | [1] |

| Predicted XLogP3 | 3.55 | |

| Predicted Melting Point | 107-109 °C | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

Proposed Synthesis of this compound

Experimental Protocol: A Representative Synthesis

This protocol is a well-established method for the synthesis of similar arylthiopyrimidines and is expected to be effective for the target compound.

Reaction Scheme:

A proposed reaction scheme for the synthesis of this compound.

Materials:

-

2,5-Dibromopyrimidine

-

4-Aminothiophenol

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaH, Et₃N)

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., DMSO, Acetonitrile)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq) and a suitable polar aprotic solvent such as DMF.

-

Addition of Reagents: Add 4-aminothiophenol (1.0-1.2 eq) to the solution. Follow this with the portion-wise addition of a base, such as potassium carbonate (2.0-3.0 eq), to scavenge the HBr generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyrimidine) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction mechanism.

-

Base: An inorganic base like potassium carbonate is sufficiently strong to deprotonate the thiol of 4-aminothiophenol, forming the more nucleophilic thiophenolate, which readily attacks the electron-deficient pyrimidine ring.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three primary functional components: the aniline moiety, the bromopyrimidine ring, and the thioether linkage.

Key reactive sites of this compound.

-

Aniline Moiety: The primary amino group on the aniline ring is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

-

-

Bromopyrimidine Ring: The bromine atom on the pyrimidine ring is susceptible to substitution, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. Common reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Thioether Linkage: The sulfur atom of the thioether bridge can be oxidized to form a sulfoxide or a sulfone using appropriate oxidizing agents like m-CPBA or hydrogen peroxide. This modification can significantly alter the electronic properties and steric bulk of the molecule.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine-thio-aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity. The primary application of this compound and its derivatives is in the development of kinase inhibitors for the treatment of cancer.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The 2-anilinopyrimidine core, which is a key feature of this compound, is a well-established pharmacophore for ATP-competitive kinase inhibitors. The aniline portion typically occupies the adenine binding region of the ATP pocket, while the pyrimidine ring forms hydrogen bonds with the hinge region of the kinase. The substituents on both the aniline and pyrimidine rings can be modified to achieve selectivity and potency for specific kinases.

The bromine atom on the pyrimidine ring of this compound serves as a convenient handle for further chemical modification through cross-coupling reactions, allowing for the exploration of the chemical space around the kinase active site to optimize binding affinity and selectivity.

A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for the synthesis of biologically active molecules. Its versatile reactivity, stemming from the aniline, bromopyrimidine, and thioether functionalities, allows for the creation of diverse chemical libraries. The demonstrated utility of the pyrimidine-thio-aniline scaffold in the design of potent kinase inhibitors underscores the significance of this compound in modern drug discovery and development. Further exploration of the chemical space around this core structure holds considerable promise for the identification of novel therapeutic agents.

References

Sources

A-Z Guide to the Structure Elucidation of 4-[(5-Bromopyrimidin-2-yl)thio]aniline: A Multi-technique Approach

Abstract

This comprehensive technical guide provides a detailed, multi-faceted workflow for the unambiguous structure elucidation of 4-[(5-Bromopyrimidin-2-yl)thio]aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the critical analytical techniques required for rigorous chemical characterization. Moving beyond a simple listing of methods, this guide emphasizes the causality behind experimental choices, the integration of data from orthogonal techniques, and the establishment of self-validating protocols to ensure the highest degree of scientific integrity. We will detail the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis, culminating in a definitive structural confirmation.

Introduction: The Imperative for Rigorous Characterization

This compound is a compound built upon a 2-thiopyrimidine scaffold. Such structures are prevalent in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and anti-HIV properties.[1] The precise arrangement of its constituent atoms—the exact connectivity of the aniline and bromopyrimidine rings through the thioether linkage—is paramount. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, complications in intellectual property filings, and significant setbacks in regulatory approval.

The goal of structure elucidation is not merely to propose a structure, but to prove it beyond a reasonable doubt. This requires a synergistic approach where data from multiple, independent analytical techniques converge to support a single molecular architecture. This guide presents a logical, field-proven workflow for achieving this certainty.

Contextual Framework: Synthesis Pathway

While the focus of this guide is elucidation, understanding the synthesis provides crucial context for potential byproducts and isomeric impurities. A common and effective method for synthesizing aryl thioethers of this class is through a nucleophilic aromatic substitution (SNAr) reaction.[2]

The synthesis typically involves the reaction of a halo-pyrimidine with a corresponding thiol. In this case, 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine serves as the electrophile, and 4-aminothiophenol acts as the nucleophile. The electron-deficient nature of the pyrimidine ring facilitates the attack of the thiolate anion at the C2 position, displacing a halide to form the desired thioether linkage.[3]

Typical Reaction Scheme:

-

Reactants: 2,5-Dihalopyrimidine and 4-Aminothiophenol

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate the thiol, forming the more nucleophilic thiolate in situ.[2]

-

Solvent: A polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF) is typically used to facilitate the reaction.[2]

Understanding this pathway is critical because it informs the analyst of potential impurities, such as unreacted starting materials or isomers formed by substitution at a different position, which must be ruled out during the elucidation process.

The Analytical Workflow: An Integrated Spectroscopic Gauntlet

The definitive characterization of this compound rests on the integration of data from several key analytical techniques. No single technique is sufficient on its own; their combined power provides the necessary orthogonal data points for unambiguous confirmation.

Caption: Integrated workflow for synthesis and structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Causality: The first step in analyzing a newly synthesized compound is to confirm its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, is indispensable for this task.[4][5] Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition from the exact mass. For this compound, the most critical diagnostic feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. The presence of a pair of peaks (M and M+2) of nearly equal intensity is a hallmark of a monobrominated compound.[6]

Experimental Protocol (ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent system such as acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a TOF or Orbitrap mass analyzer.

-

Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

-

Data Analysis: Analyze the spectrum for the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the predicted elemental composition and compare it with the theoretical values. Crucially, observe the isotopic pattern for the M and M+2 peaks.

Expected Data:

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₁₀H₈BrN₃S | |

| Monoisotopic Mass | 280.9676 (for ⁷⁹Br) | |

| [M+H]⁺ (⁷⁹Br) | 281.9754 | m/z value within 5 ppm of theoretical |

| [M+H]⁺ (⁸¹Br) | 283.9734 | m/z value within 5 ppm of theoretical |

| Isotopic Ratio | ~1:1 (⁷⁹Br:⁸¹Br) | Two peaks of nearly equal intensity separated by ~2 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Causality: While HRMS confirms the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.[7]

¹H NMR - Proton Environment: This experiment identifies all unique proton environments in the molecule. For our target compound, we expect distinct signals for the aniline and pyrimidine ring protons. The aniline protons will appear as two doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The pyrimidine protons, being on a more electron-deficient ring, are expected to be further downfield.[8][9] The two protons on the pyrimidine ring are chemically distinct and will appear as singlets (or very narrow doublets if long-range coupling is resolved).

¹³C NMR - Carbon Skeleton: This experiment reveals the number of unique carbon environments. Based on the molecule's symmetry, we expect 8 distinct aromatic carbon signals (4 for the aniline ring and 4 for the pyrimidine ring). The chemical shifts provide clues about the electronic environment of each carbon.[10][11]

2D NMR (HSQC & HMBC) - Unambiguous Connectivity: These experiments are the linchpin of the structural proof.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals that have protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlations to look for are:

-

From the aniline protons ortho to the sulfur (H-2'/6') to the carbon atom bearing the sulfur (C-1').

-

Crucially, a correlation from the aniline protons (H-2'/6' and/or H-3'/5') to the C2 carbon of the pyrimidine ring. This correlation definitively proves the thioether linkage between the two specific ring systems.

-

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton signal does not typically overlap with aromatic signals.[12][13]

-

Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Expected NMR Data (in DMSO-d₆):

| Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Key HMBC Correlations |

| Pyrimidine H-4/6 | ~8.8-9.2 | s | ~158-160 | C-2, C-5 |

| Pyrimidine H-5 | N/A (Br) | - | ~115-120 | - |

| Pyrimidine C-2 | N/A | - | ~168-172 | H-4/6, H-2'/6' |

| Aniline H-2'/6' | ~7.3-7.5 | d | ~134-136 | C-4', C-2 |

| Aniline H-3'/5' | ~6.6-6.8 | d | ~115-117 | C-1' |

| Aniline C-1' | N/A | - | ~118-122 | H-3'/5' |

| Aniline C-4' | N/A | - | ~150-152 | H-2'/6' |

| Aniline -NH₂ | ~5.5-6.0 | br s | N/A | - |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary.[14][15][16]

Caption: Key HMBC correlations confirming the thioether linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[17] It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. For this compound, we are looking for characteristic absorptions for the N-H bonds of the primary amine, the aromatic C-H bonds, and the C=N/C=C bonds within the aromatic rings.[17][18]

Experimental Protocol (ATR-FTIR):

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean and perform a background scan to capture the spectrum of the ambient environment.[19][20]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The background is automatically subtracted. Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| ~830 | C-H Out-of-plane bend | 1,4-disubstituted benzene |

Elemental Analysis: Final Stoichiometric Verification

Expertise & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and optionally sulfur) in a pure sample.[21][22] This classical technique serves as a final, quantitative check on the molecular formula derived from HRMS and acts as an important indicator of sample purity.[21] The experimentally determined percentages must agree with the theoretically calculated values to within a narrow margin (typically ±0.4%). A significant deviation may indicate the presence of impurities, such as residual solvent or inorganic salts, that might not be visible by NMR.[21]

Experimental Protocol:

-

Sample Submission: Submit a small quantity (typically 2-5 mg) of the highly purified, dry sample to a certified analytical laboratory.

-

Analysis: The sample is combusted in a furnace in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

-

Calculation: The instrument software calculates the mass percentage of each element.

Expected Data:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 42.57 | 42.57 ± 0.4 |

| Hydrogen (H) | 2.86 | 2.86 ± 0.4 |

| Nitrogen (N) | 14.89 | 14.89 ± 0.4 |

| Sulfur (S) | 11.36 | 11.36 ± 0.4 |

Conclusion: Synthesizing the Evidence

The unambiguous structure elucidation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of orthogonal analytical data. The workflow proceeds as follows:

-

HRMS establishes the correct molecular formula, C₁₀H₈BrN₃S, confirmed by the characteristic bromine isotopic pattern.

-

FT-IR confirms the presence of the key functional groups: a primary aromatic amine and aromatic ring systems.

-

NMR Spectroscopy provides the definitive structural blueprint. ¹H and ¹³C NMR show the correct number and type of protons and carbons, while crucial HMBC correlations prove the C-S-C thioether linkage between the C2 of the pyrimidine and C1' of the aniline ring.

-

Elemental Analysis provides the final quantitative verification of the elemental composition, corroborating the purity and the proposed molecular formula.

When the data from all four techniques are self-consistent and align perfectly with the proposed structure, the elucidation can be considered complete and authoritative. This rigorous, multi-technique validation is the gold standard in chemical research and is essential for advancing scientific discovery with confidence.

References

-

Siddiqui, Z. N., & Khan, S. A. (2007). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4178-4182. [Link]

-

Saeed, A., Shaheen, F., & Abbas, N. (2010). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. European Journal of Medicinal Chemistry, 45(5), 1893-1901. [Link]

-

NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. National Council of Educational Research and Training. [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Desai, N. C., Pandya, D. D., & Trivedi, A. R. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 629-637. [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Konijnenberg, A. M., et al. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 5(47), 30629–30638. [Link]

-

Landreh, M., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Proceedings of the National Academy of Sciences, 113(20), 5582-5587. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpyrimidine. PubChem Compound Database. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Loo, J. A. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9844-9883. [Link]

-

Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9). [Link]

-

Li, B., et al. (2015). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 80(2), 1147–1159. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Winter, G., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 263-270. [Link]

-

Ma, T.S. (2003). Elemental Analysis, Organic Compounds. [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

Spectroscopy Online. (2012). Using High-Resolution LC–MS to Analyze Complex Sample. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2011). Journal of the Chinese Chemical Society, 58(5), 635-642. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

-

Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(12), 990-998. [Link]

-

Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. article.sapub.org [article.sapub.org]

- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 15. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 16. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 18. researchgate.net [researchgate.net]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849035-61-6): A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-[(5-Bromopyrimidin-2-yl)thio]aniline, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, logical synthesis, analytical characterization, and its significant role as an intermediate in the creation of targeted therapeutics. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into its utilization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aniline derivative featuring a brominated pyrimidine ring linked via a thioether bridge. This unique arrangement of functional groups imparts specific reactivity and conformational properties that are highly sought after in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 849035-61-6 | AiFChem[1] |

| Molecular Formula | C₁₀H₈BrN₃S | ECHEMI[2] |

| Molecular Weight | 282.17 g/mol | AiFChem[1] |

| Exact Mass | 280.96200 u | ECHEMI[2] |

| IUPAC Name | 4-((5-bromopyrimidin-2-yl)thio)aniline | AiFChem[1] |

| Synonyms | 4-[(5-Bromopyrimidin-2-yl)sulphanyl]aniline, 4-[(5-bromo-2-pyrimidinyl)thio]aniline | AiFChem[1] |

The presence of the aniline moiety provides a reactive site for amide bond formation, sulfonylation, and other amine-related chemistries. The thioether linkage offers a degree of flexibility, while the bromopyrimidine core presents opportunities for further functionalization through cross-coupling reactions or nucleophilic substitution, making it a versatile scaffold in molecular design.

Strategic Synthesis and Mechanistic Rationale

The most logical and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms, facilitating the displacement of a suitable leaving group by a nucleophile.

The key reactants for this synthesis are a di-substituted pyrimidine and 4-aminothiophenol. The choice of the di-substituted pyrimidine is critical for regioselectivity. The two most viable starting materials are 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The chlorine atom at the 2-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the 2-position.

Diagram 1: Proposed Synthetic Pathway

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-[(5-Bromopyrimidin-2-yl)thio]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(5-Bromopyrimidin-2-yl)thio]aniline stands as a molecule of significant interest within medicinal chemistry, possessing a chemical architecture suggestive of potent biological activity. While direct, comprehensive studies on its specific mechanism of action remain to be fully elucidated in publicly accessible literature, its structural motifs, particularly the anilinopyrimidine core, provide a strong foundation for hypothesizing its biological targets and cellular effects. This guide synthesizes information from closely related analogs to propose a putative mechanism of action centered on kinase inhibition, a hallmark of the anilinopyrimidine scaffold. We will delve into the likely signaling pathways affected, present detailed experimental protocols to validate these hypotheses, and provide a forward-looking perspective on the therapeutic potential of this compound.

Introduction: The Anilinopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The anilinopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of a wide array of protein kinases. This interaction is often characterized by a hydrogen bond formation between the aniline N-H and the pyrimidine N1 with the hinge region of the kinase domain. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Given that this compound features this core structure, it is highly probable that its mechanism of action involves the modulation of one or more protein kinases. Numerous studies on substituted anilinopyrimidine derivatives have demonstrated their efficacy as inhibitors of kinases crucial to cancer cell proliferation and survival, such as Mer/c-Met and ULK1.[1][2][3]

A Proposed Mechanism of Action: Kinase Inhibition and Downstream Signaling

Based on the extensive literature on analogous compounds, we propose that this compound functions as a Type I kinase inhibitor , competing with ATP for binding to the active site of one or more protein kinases. The bromination at the 5-position of the pyrimidine ring and the thioether linkage to the aniline are likely to influence its selectivity and potency profile.

Putative Kinase Targets

Structurally similar anilinopyrimidine derivatives have shown inhibitory activity against several key kinase families:

-

Receptor Tyrosine Kinases (RTKs): This class of kinases, including c-Met and Mer, are frequently dysregulated in various cancers, promoting cell growth, survival, and metastasis. Inhibition of these RTKs by anilinopyrimidine-based compounds has shown significant anti-tumor activity.[1][2]

-

Serine/Threonine Kinases: The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. A novel pyrimidine derivative with a thioether linkage has been shown to inhibit this pathway in colorectal cancer.[4] Additionally, ULK1, a serine/threonine kinase essential for autophagy, is a target for some 5-bromo-pyrimidinamine derivatives.[3]

The specific kinase(s) targeted by this compound would need to be determined experimentally, but the aforementioned are strong candidates.

Hypothesized Downstream Cellular Effects

Inhibition of these putative kinase targets would lead to a cascade of downstream effects, ultimately culminating in anti-proliferative and pro-apoptotic activity in cancer cells.

-

Inhibition of Cell Proliferation: By blocking key pro-growth signaling pathways like MEK/ERK, the compound would likely arrest the cell cycle.

-

Induction of Apoptosis: Suppression of survival signals mediated by kinases such as c-Met could trigger programmed cell death.

-

Modulation of Autophagy: If ULK1 is a target, the compound could interfere with the autophagic process, which can be a survival mechanism for cancer cells under stress.[3]

The following diagram illustrates the proposed signaling pathway inhibition:

Caption: Workflow for Western Blot analysis.

Future Directions and Therapeutic Potential

The therapeutic potential of this compound will be dictated by its potency, selectivity, and pharmacokinetic properties. Should experimental validation confirm its activity as a kinase inhibitor with a favorable profile, further preclinical development would be warranted. This would include:

-

Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its anti-tumor activity and tolerability.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety of the compound.

Conclusion

While the definitive mechanism of action for this compound is yet to be experimentally detailed in the public domain, its chemical structure strongly suggests a role as a kinase inhibitor. By drawing parallels with well-characterized anilinopyrimidine analogs, we have constructed a robust hypothesis centered on the inhibition of key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a clear roadmap for the scientific community to systematically investigate and validate this proposed mechanism, potentially unlocking a new therapeutic agent in the fight against cancer.

References

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Yar, M., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2993-2997. [Link]

-

PubChem. (n.d.). 4-bromo-N-[(5-nitro-2-thienyl)methylene]aniline. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(2), 483. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 483. [Link]

-

Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

-

Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

-

Li, W., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica, 73(3), 489-502. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]

- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-[(5-Bromopyrimidin-2-yl)thio]aniline Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and the pyrimidine ring has emerged as a "privileged scaffold" in this endeavor due to its ability to mimic the adenine core of ATP.[1][2] This guide provides a comprehensive technical overview of the 4-[(5-Bromopyrimidin-2-yl)thio]aniline scaffold, a versatile and potent core for the design of novel kinase inhibitors. We will explore its synthesis, mechanism of action, detailed structure-activity relationships (SAR), and application in the development of targeted therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Introduction: The Central Role of Kinase Inhibitors and the Pyrimidine Scaffold

The human kinome comprises over 500 protein kinases, which act as molecular switches by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event triggers downstream signaling cascades that control cell growth, differentiation, and survival. In cancer, mutations or overexpression of kinases can lead to uncontrolled cell proliferation and resistance to apoptosis.[3] Consequently, ATP-competitive kinase inhibitors, which block the enzyme's active site, have become a cornerstone of modern oncology.[4]

The 2-aminopyrimidine core is a highly successful pharmacophore in kinase inhibitor design.[5][6] Its nitrogen atoms are perfectly positioned to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[4] The this compound scaffold builds upon this foundation by incorporating several key features: a thioether linker providing conformational flexibility, an aniline moiety for exploring interactions in the solvent-exposed region, and a bromine atom on the pyrimidine ring that can be used for further chemical modification or to exploit halogen bonding interactions. This guide will dissect the unique advantages and applications of this specific scaffold.

Synthesis and Chemical Properties of the Core Scaffold

The synthesis of the this compound core and its derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of a substituted 2-chloropyrimidine with a corresponding aminothiophenol derivative.

Experimental Protocol: General Synthesis of 4-((5-Bromopyrimidin-2-yl)thio)aniline Derivatives

This protocol is a representative example adapted from established methodologies for synthesizing analogous structures.[7]

Reagents and Materials:

-

2,5-Dibromopyrimidine

-

4-Aminothiophenol

-

Potassium Carbonate (K2CO3) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-aminothiophenol (1.0 eq) in DMF (0.1 M), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes to form the thiolate anion.

-

Nucleophilic Substitution: Add 2,5-dibromopyrimidine (1.1 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction to room temperature and pour it into ice water. An off-white or pale yellow precipitate should form.

-

Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.

-

Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound product.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SNAr reaction. The base (K2CO3) is necessary to deprotonate the thiol group of 4-aminothiophenol, forming the more nucleophilic thiolate, which then displaces one of the bromine atoms on the pyrimidine ring. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position, leading to regioselective substitution.

Mechanism of Action: Binding to the Kinase Hinge

The this compound scaffold functions as an ATP-competitive inhibitor. Its efficacy is rooted in its ability to occupy the ATP-binding site and form specific, high-affinity interactions with the kinase domain.

-

Hinge Binding: The N1 and the 2-amino group of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, forming two critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is the primary anchor for the inhibitor.

-

Gatekeeper Interaction: The conformation of the inhibitor and the nature of the substituents on the aniline ring are crucial for accommodating the "gatekeeper" residue. This residue controls access to a deep hydrophobic pocket within the active site. Overcoming steric hindrance from mutated gatekeeper residues, such as the common T315I mutation in BCR-ABL, is a major goal of kinase inhibitor design.[4]

-

DFG Conformation: Kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. Some inhibitors are designed to specifically bind to and stabilize the inactive DFG-out conformation, offering a potential route to higher selectivity.[8][9] The flexibility of the thioether linker in the this compound scaffold may allow derivatives to adapt to either conformation.

Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition.

Modifications to the Aniline Ring (R1)

The aniline ring is typically directed towards the solvent-exposed region of the ATP pocket, making it an ideal position for introducing substituents that can enhance potency and modulate properties like solubility and cell permeability.

-

Small Substituents: Simple substitutions can probe the local environment. For example, in a series of Mer/c-Met dual inhibitors, placing a methoxy-containing side chain on the aniline ring was found to be beneficial for activity. [7]* Bulky/Complex Groups: Larger groups, often containing piperidine or piperazine moieties, are frequently used to improve pharmacokinetic properties and engage with specific sub-pockets. In one study, a compound featuring a 1-methylpiperidin-4-yl)oxy group on the phenyl ring demonstrated potent dual inhibition of Mer (IC50 = 6.4 nM) and c-Met (IC50 = 26.1 nM). [7]This modification also led to favorable oral bioavailability (F = 45.3%) in pharmacokinetic studies. [7]

Modifications to the Pyrimidine Ring (R3)

While the core 2-amino group is often conserved for hinge binding, the C5 position, occupied by bromine in our parent scaffold, is a key modulation point.

-

Halogens: The bromine atom can participate in halogen bonding or serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce more complex aryl or alkynyl groups.

-

Removal/Replacement: Replacing the bromine with hydrogen or other small groups can fine-tune electronic properties and steric interactions.

SAR Data Summary Table

The following table summarizes SAR data for a series of 2-substituted aniline pyrimidine derivatives developed as Mer/c-Met inhibitors, illustrating the impact of aniline ring modifications. [7]

| Compound | Aniline Ring Substituent (R1) | Mer IC50 (nM) | c-Met IC50 (nM) | Antiproliferative (HCT116) IC50 (μM) |

|---|---|---|---|---|

| 18c | 4-((1-methylpiperidin-4-yl)oxy)phenyl | 18.5 | 33.6 | 0.53 |

| 17a | 4-((1-methylpiperidin-4-yl)oxy)phenyl | 10.2 | 45.3 | 0.42 |

| 17c | 3-((1-methylpiperidin-4-yl)oxy)phenyl | 6.4 | 26.1 | 0.31 |

| 17d | 4-(4-methylpiperazine-1-carbonyl)phenyl | 12.5 | 50.1 | 0.65 |

Data extracted and adapted from reference.[7] This data clearly shows that moving the bulky piperidinyl-oxy group from the para- (17a) to the meta- (17c) position on the aniline ring significantly improved potency against both Mer and c-Met kinases. [7]

Application and Case Studies

Case Study 1: Dual Mer/c-Met Inhibitors for Cancer Therapy

The Mer and c-Met receptor tyrosine kinases are implicated in tumor growth, metastasis, and resistance to therapy. A recent study detailed the development of potent dual inhibitors based on a 2-substituted aniline pyrimidine scaffold. [7]The lead compound, 17c , which incorporates the 4-[(pyrimidin-2-yl)thio]aniline core, showed excellent dual inhibitory activity and significant antiproliferative effects across multiple cancer cell lines. [7]Mechanistic studies confirmed that it suppressed cell migration and induced apoptosis, positioning it as a promising therapeutic candidate. [7]

Case Study 2: ULK1 Inhibitors for Blocking Autophagy

Autophagy is a cellular recycling process that cancer cells can exploit to survive stress. Unc-51 like autophagy activating kinase 1 (ULK1) is a key initiator of this pathway. Researchers have developed novel ULK1 inhibitors using a 5-bromo-N-phenylpyrimidin-2-amine scaffold, which is structurally very similar to the focus of this guide. [10]The lead compound in this series was shown to effectively block autophagy and simultaneously induce apoptosis in non-small cell lung cancer (NSCLC) cells, highlighting a dual mechanism of action that could be highly effective in a clinical setting. [10]

Integrated Drug Discovery Workflow

The development of a kinase inhibitor from a core scaffold is a multi-step, iterative process. The workflow diagram below outlines the typical stages, from initial design and synthesis to preclinical evaluation.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile platform for the development of novel kinase inhibitors. Its synthetic tractability, favorable interactions with the conserved kinase hinge region, and multiple points for SAR exploration make it an attractive starting point for drug discovery campaigns. As demonstrated by successful applications in developing inhibitors for targets like Mer, c-Met, and ULK1, derivatives of this scaffold have shown significant promise in oncology. [7][10] Future work in this area will likely focus on leveraging the C5-bromo position for sophisticated medicinal chemistry to enhance selectivity across the kinome, thereby reducing off-target effects and improving the therapeutic window. Furthermore, the application of this scaffold is not limited to cancer; as our understanding of the role of kinases in other diseases like neurodegeneration and inflammation grows, these potent inhibitors may find new therapeutic applications. [1][11]

References

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (MDPI) [Link]

-

Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (MDPI) [Link]

-

Synthesis and anticancer activity of thiosubstituted purines. (PMC - NIH) [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (PubMed Central) [Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (ACS Publications) [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (PubMed) [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (PubMed) [Link]

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (PubMed) [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (ACS Publications) [Link]

-

Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (ResearchGate) [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (ResearchGate) [Link]

- Preparation method of 4-propylthio-2-nitroaniline.

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (PubMed) [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (ResearchGate) [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (PubMed) [Link]

-

Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (ResearchGate) [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (MDPI) [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (NIH) [Link]

-

Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (Open Exploration Publishing) [Link]

-

Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. (MDPI) [Link]

-

Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (ResearchGate) [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (PubMed) [Link]

-

Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. (ResearchGate) [Link]

-

Adding Menin Inhibitors in Combination Therapy for AML Patients | Amir Fathi, MD | #ASH24. (HealthTree Foundation for Multiple Myeloma) [Link]

-

JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib. (Patient Power) [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (ACS Publications) [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules [mdpi.com]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets of 4-[(5-Bromopyrimidin-2-yl)thio]aniline Analogs

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a cornerstone of progress. The compound 4-[(5-Bromopyrimidin-2-yl)thio]aniline and its analogs represent a class of molecules built upon a privileged scaffold. The pyrimidine ring, in particular, is a recurring motif in a multitude of biologically active compounds, including a significant number of approved kinase inhibitors[1]. The thioether linkage and the aniline moiety provide versatile points for chemical modification, allowing for the generation of a diverse library of analogs with the potential for high target affinity and selectivity.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will not only explore the potential therapeutic targets of this compound analogs but will also provide a strategic and practical framework for their identification, validation, and characterization. We will operate under the central hypothesis that this class of compounds is likely to target protein kinases, a critical family of enzymes in cellular signaling and a major focus of oncological and immunological research[1][2]. Our approach will be grounded in a logical progression from in silico prediction to in vitro validation and cellular characterization, providing the reader with a comprehensive roadmap for advancing these promising compounds through the early stages of drug discovery.

Part 1: The Rationale for Kinase Inhibition as a Primary Hypothesis

The selection of a primary hypothesis for the mechanism of action of a novel compound series is a critical first step. For this compound analogs, the evidence strongly points towards protein kinases as the most probable class of therapeutic targets. This assertion is based on several key structural and chemical considerations:

-

The 2-Aminopyrimidine Core: The 2-substituted aniline pyrimidine structure is a well-established "hinge-binding" motif for a multitude of protein kinase inhibitors[3]. This structural element is capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition[2].

-

Structural Similarity to Known Kinase Inhibitors: Numerous FDA-approved kinase inhibitors and clinical candidates incorporate the pyrimidine scaffold. For instance, derivatives of 4-anilinopyrimidines have been shown to selectively target members of the class III receptor tyrosine kinase family[4]. Furthermore, 4-anilinoquinazolines are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase[5].

-

Versatility of the Aniline Moiety: The aniline ring provides a vector for chemical modifications that can be tailored to interact with specific residues in the ATP-binding pocket of different kinases, thereby influencing potency and selectivity. This is a common strategy in the development of targeted kinase inhibitors[3][6].

Given this compelling evidence, a focused investigation into the kinase inhibitory potential of this compound analogs is a logical and scientifically sound starting point.

Part 2: A Multi-pronged Strategy for Target Identification and Validation

A robust target identification and validation cascade is essential to de-risk a drug discovery program. The following sections outline a comprehensive, step-by-step approach to elucidate the specific kinase targets of your analog library.

In Silico Profiling: Narrowing the Field

Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable insights into the likely kinase targets.

Experimental Protocol: Kinase Panel Docking

-

Library Preparation: Generate 3D conformers of your this compound analog library. Ensure correct protonation states and energy minimization.

-

Kinase Target Selection: Assemble a virtual panel of kinase crystal structures from the Protein Data Bank (PDB). This panel should include representatives from all major kinase families.

-

Molecular Docking: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of each analog against each kinase in the panel.

-

Scoring and Ranking: Analyze the docking scores and binding poses. Prioritize kinases that consistently show favorable predicted binding energies and plausible interactions with the hinge region and other key residues.

Causality Behind Experimental Choices: This in silico approach allows for a rapid and cost-effective initial screening of hundreds of kinases, helping to prioritize which ones to investigate further in vitro. It leverages existing structural information to generate testable hypotheses.

In Vitro Kinase Profiling: The First Experimental Validation

The top-ranked kinases from the in silico screen should be subjected to in vitro biochemical assays to confirm direct inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagents:

-

Recombinant human kinases (select a panel based on docking results).

-

Kinase-specific substrates.

-

ATP.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Your this compound analogs dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of your test compounds.

-

In a 384-well plate, add the kinase, its substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent.

-

The light output is proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Data Presentation: In Vitro Kinase Inhibition

| Analog | Target Kinase | IC50 (nM) |

| Compound X-1 | Kinase A | 50 |

| Compound X-1 | Kinase B | >10,000 |

| Compound X-2 | Kinase A | 15 |

| Compound X-2 | Kinase C | 800 |

Trustworthiness: This assay directly measures the ability of your compounds to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of potency. Including counter-screens against other kinases helps to assess selectivity.

Cellular Target Engagement: Confirming Interaction in a Biological Context

Demonstrating that a compound can bind to its target within a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture a relevant cancer cell line that expresses the target kinase.

-

Compound Treatment: Treat the cells with your active analog or a vehicle control.

-

Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

-

Data Analysis: A ligand-bound protein is stabilized and will have a higher melting temperature. Plot the amount of soluble protein at each temperature to generate a melting curve. A shift in this curve upon compound treatment indicates target engagement.

Causality Behind Experimental Choices: CETSA provides evidence of direct physical interaction between the compound and its target in a cellular environment, confirming that the compound can reach and bind to its intended target.

Cellular Functional Assays: Linking Target Inhibition to a Biological Outcome

Once target engagement is confirmed, the next step is to demonstrate that this interaction leads to a measurable biological effect.

Experimental Protocol: Phospho-protein Western Blot

-

Cell Treatment: Treat cells with a serial dilution of your active analog for a defined period.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blot Analysis: Perform Western blotting using antibodies that specifically recognize the phosphorylated (active) form of a known downstream substrate of your target kinase. Also, probe for the total amount of the substrate protein as a loading control.

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate indicates that your compound is inhibiting the kinase's activity in the cell.

Mandatory Visualization: Signaling Pathway Inhibition

Caption: Inhibition of a receptor tyrosine kinase by an analog.

Trustworthiness: This experiment directly links the inhibition of the target kinase to a downstream signaling event, providing a functional readout of the compound's activity in a cellular context.

Part 3: Elucidating the Therapeutic Effect: From Cellular Phenotype to Preclinical Models

With a validated target and a demonstrated cellular mechanism of action, the focus shifts to evaluating the therapeutic potential of your lead compounds.

Anti-proliferative and Apoptotic Effects

A primary goal of many kinase inhibitors in oncology is to halt cancer cell growth and induce cell death.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Viability (MTT Assay):

-

Seed cancer cells in 96-well plates and treat with a range of compound concentrations for 72 hours.

-

Add MTT reagent, which is converted to formazan by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance to determine the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with the compound for 24-48 hours.

-

Stain the cells with Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Data Presentation: Cellular Effects of Lead Compound

| Cell Line | GI50 (µM) | % Apoptosis at 1 µM |

| HCT116 (Colon) | 0.5 | 45% |

| MDA-MB-231 (Breast) | 1.2 | 30% |

| A549 (Lung) | 0.8 | 40% |

In Vivo Target Validation and Efficacy

The final step in preclinical validation is to assess the compound's activity in an animal model.

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

-

Dosing: Once tumors are established, treat the mice with the lead compound (e.g., via oral gavage) or a vehicle control daily.

-

Tumor Growth Measurement: Measure tumor volume regularly with calipers.

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at various time points after the final dose to assess target inhibition (e.g., by phospho-protein Western blot) in the tumor tissue.

-

Toxicity Assessment: Monitor the animals' body weight and general health throughout the study.

Mandatory Visualization: Target Validation Workflow

Caption: A workflow for target identification and validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. By following the systematic, multi-layered approach outlined in this guide—from in silico prediction to in vivo efficacy—researchers can efficiently identify and validate the therapeutic targets of their analog libraries. This process of rigorous scientific inquiry, grounded in established methodologies, is paramount to translating a promising chemical scaffold into a potential clinical candidate. The insights gained from these studies will not only elucidate the mechanism of action of these specific compounds but also contribute to the broader understanding of kinase inhibitor pharmacology and the ongoing quest for more effective and targeted therapies.

References

- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

- NIH. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- NIH. (n.d.). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents.

- ResearchGate. (2025, August 9). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline.

- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.

- NIH. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.

- NIH. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.

- PubMed. (2012, September 13). 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- PubMed. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.

- PubMed. (2017, July 1). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents.

- PubMed. (2015, November 16). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.

- PubMed. (n.d.). [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines.

- AiFChem. (n.d.). 4-((5-Bromopyrimidin-2-yl)thio)aniline.

- Digital Repository. (n.d.). Article - Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline.

- Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.

- PubChem. (n.d.). 4-bromo-N-[(5-nitro-2-thienyl)methylene]aniline.

- ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- NIH. (n.d.). Synthesis and anticancer activity of thiosubstituted purines.

- PubChem. (n.d.). 2-[(5-bromopyrimidin-2-yl)thio]aniline.

- ECHEMI. (n.d.). 849235-61-6, this compound Formula.

- ECHEMI. (n.d.). 849035-61-6, this compound Formula.

Sources

- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-[(5-Bromopyrimidin-2-yl)thio]aniline Derivatives

Preamble: The Rationale for a Computational Approach

The 4-[(5-Bromopyrimidin-2-yl)thio]aniline scaffold represents a privileged structure in modern medicinal chemistry. Its constituent parts—the pyrimidine ring, a common pharmacophore in kinase inhibitors[1], the aniline group, a versatile hydrogen bond donor and acceptor, and the thioether linkage—create a molecule with significant potential for targeted therapeutic intervention. Derivatives of this core have been explored as potent inhibitors of various protein kinases, such as Mer/c-Met and epidermal growth factor receptor (EGFR), which are implicated in tumorigenesis.[2][3] The high cost and protracted timelines of traditional drug discovery necessitate a paradigm shift towards computational, or in silico, methodologies. This guide provides a comprehensive, field-proven framework for the computational modeling of this specific class of compounds, designed to accelerate the identification and optimization of novel drug candidates. Our approach is not merely a sequence of steps but an integrated strategy, where each stage logically informs the next, creating a self-validating workflow from target identification to dynamic interaction analysis.

Chapter 1: Target Identification and System Preparation: Laying a Validated Foundation

The journey of in silico drug design begins with a fundamental question: What is the biological target? For a known scaffold like pyrimidine-aniline, this often involves a combination of literature review and computational prediction.

1.1. Biological Target Prioritization